

"2-Methoxy-3-(propan-2-yloxy)aniline" potential biological activity

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Compound of Interest

Compound Name: 2-Methoxy-3-(propan-2-yloxy)aniline

Cat. No.: B13227718

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An In-Depth Technical Guide to the Potential Biological Activity of **2-Methoxy-3-(propan-2-yloxy)aniline**

Abstract

This technical guide provides a comprehensive framework for investigating the potential biological activity of the novel chemical entity, **2-Methoxy-3-(propan-2-yloxy)aniline**. In the absence of direct experimental data, this document outlines a robust, multi-tiered strategy commencing with in silico predictive modeling to identify probable biological targets and assess pharmacokinetic properties. This computational analysis is contextualized through a review of structurally analogous compounds, primarily focusing on the substituted aniline scaffold, which is prevalent in numerous approved therapeutics.^{[1][2]} Based on these predictive and analog-driven insights, a detailed experimental validation cascade is proposed. This includes protocols for primary broad-panel kinase screening, secondary cellular cytotoxicity assays, and methodologies for determining key potency metrics such as the half-maximal inhibitory concentration (IC50). This guide is intended for researchers in drug discovery and medicinal chemistry, providing a scientifically grounded workflow to systematically evaluate a novel compound's therapeutic potential.

Introduction and Rationale

The compound **2-Methoxy-3-(propan-2-yloxy)aniline** is a distinct aromatic amine whose biological profile is not currently documented in scientific literature. However, its core structure, a substituted aniline, is a privileged scaffold in medicinal chemistry.[1][3] Aniline derivatives are key components in a wide range of pharmaceuticals, renowned for their ability to form critical interactions with biological targets.[2] Notable examples include selective kinase inhibitors used in oncology, such as Gefitinib and Dasatinib, which target kinases like the epidermal growth factor receptor (EGFR).[1] The specific substitution pattern of a methoxy and a bulky isopropoxy group on the aniline ring of the title compound presents a unique electronic and steric profile, warranting a systematic investigation into its potential as a novel therapeutic agent.

This guide outlines a logical, resource-efficient pathway to elucidate its bioactivity, beginning with computational predictions to generate initial hypotheses, followed by a structured experimental plan to test these hypotheses and characterize the compound's pharmacological profile.

Predictive Profiling: In Silico Analysis

The initial phase of drug discovery for a novel compound involves leveraging computational tools to predict its behavior and potential targets, a process that is both time and resource-efficient.[4] This in silico approach allows for the early identification of promising candidates and the flagging of potential liabilities, such as poor pharmacokinetic properties or toxicity risks.[4][5]

Predicted Biological Targets and Pharmacokinetics (ADMET)

A variety of online platforms and software can predict a compound's biological activity spectrum and its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile based on its chemical structure.[6][7] Tools like PASS (Prediction of Activity Spectra for Substances) and integrated web servers like SwissADME are commonly used to generate these initial hypotheses.[6] For **2-Methoxy-3-(propan-2-yloxy)aniline**, a hypothetical predictive analysis would focus on its similarity to known active molecules.

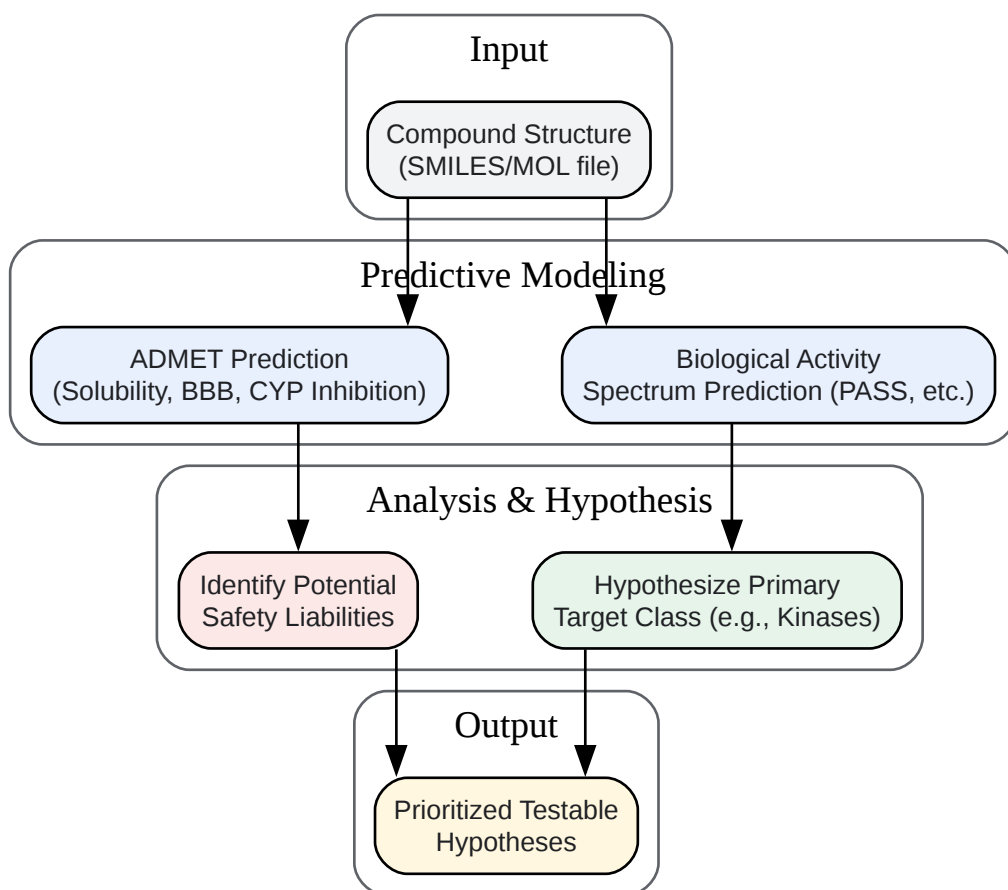
Table 1: Hypothetical In Silico Profile for **2-Methoxy-3-(propan-2-yloxy)aniline**

Parameter	Predicted Value	Implication in Drug Discovery
Primary Target Class	Kinase Inhibitor (Pa > 0.5)	High probability of activity against protein kinases; warrants experimental screening.
Secondary Target Class	GPCR Ligand (Pa > 0.3)	Moderate probability of interacting with G-protein coupled receptors.
Lipophilicity (LogP)	2.8	Good balance for cell membrane permeability and aqueous solubility.
Aqueous Solubility	Moderately Soluble	Acceptable for formulation and bioavailability.
Blood-Brain Barrier	Permeant	Potential for activity in the central nervous system.
CYP450 Inhibition	Inhibitor (2D6, 3A4)	Potential for drug-drug interactions; requires experimental confirmation.
Carcinogenicity	Low Probability	Favorable initial safety profile.

(Note: "Pa" refers to the probability of being active. These values are illustrative and would be generated by specialized predictive software.)

In Silico Workflow Diagram

The computational workflow is designed to systematically narrow down the potential activities of a novel compound before committing to laboratory work.



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Caption: Workflow for in silico prediction of biological activity.

Analysis of Structural Analogs: The Aniline Scaffold

The predictive data is strongly supported by examining the known biological activities of structurally related compounds. The aniline scaffold is a cornerstone of kinase inhibitor design. [1][8] Kinases are a critical class of drug targets, and their dysregulation is implicated in numerous diseases, particularly cancer and inflammatory conditions.[9][10]

Table 2: Representative Aniline-Containing Kinase Inhibitors

Compound	Target Kinase(s)	Therapeutic Area
Gefitinib	EGFR Tyrosine Kinase	Oncology
Dasatinib	Multiple Tyrosine Kinases (BCR-ABL, SRC)	Oncology
Compound 18c (from literature)	Mer/c-Met Kinases	Oncology[8]
N-(2-hydroxy-5-phenyl)-(2-methoxy-5-chloro)-benzamide	Potassium Channel Activator (Non-kinase)	Vasodilation[11]

(Source for Gefitinib and Dasatinib:[1])

The consistent success of the aniline motif in targeting the ATP-binding pocket of various kinases suggests that **2-Methoxy-3-(propan-2-yloxy)aniline** is a strong candidate for kinase-directed screening. The methoxy and isopropoxy groups can influence binding selectivity and metabolic stability, potentially offering advantages over existing compounds.[2] However, it is crucial to acknowledge potential liabilities associated with anilines, such as metabolic instability and toxicity, which must be assessed experimentally.[3]

Proposed Experimental Validation Strategy

Based on the combined in silico and analog analysis, the most compelling hypothesis is that **2-Methoxy-3-(propan-2-yloxy)aniline** possesses kinase inhibitory activity. The following tiered experimental workflow is proposed to efficiently test this hypothesis.

Tier 1: Primary Screening - Broad Kinome Profiling

The primary screen should assess the compound's activity across a wide range of kinases to identify initial hits and understand its selectivity profile.[12] Broad kinase screening is essential for discovering both on-target activity and potential off-target effects that could lead to toxicity. [12] Services like Eurofins' KINOMEScan™ or Reaction Biology's HotSpot™ provide comprehensive panels covering the human kinome.[12][13]

Methodology: Competition Binding Assay (e.g., KINOMEScan™) This technology measures the ability of a test compound to displace a proprietary ligand from the ATP-binding site of a large

number of kinases.[13] The results are typically reported as a percentage of control, providing a clear indication of binding interactions.

Experimental Protocol: High-Throughput Kinome Screening

- **Compound Preparation:** Solubilize **2-Methoxy-3-(propan-2-yloxy)aniline** in 100% DMSO to create a high-concentration stock (e.g., 10 mM).
- **Assay Concentration:** The compound is typically screened at a single, high concentration (e.g., 10 μ M) to maximize the chance of detecting interactions.
- **Assay Execution:** The compound is added to a multi-well plate where each well contains a specific DNA-tagged kinase, an immobilized ligand, and a proprietary probe.
- **Binding & Quantification:** The amount of kinase bound to the immobilized ligand is quantified using qPCR of the DNA tag. A reduction in signal compared to a DMSO vehicle control indicates that the test compound is competing for the kinase binding site.
- **Data Analysis:** Results are often expressed as '% Inhibition' or '% of Control'. A common hit threshold is >80% inhibition.

Tier 2: Secondary Assay - Cellular Cytotoxicity

If the primary screen reveals potent activity against kinases involved in cell proliferation (e.g., oncology targets), a secondary assay is required to determine if this translates to a functional effect in a cellular context.[14] A cytotoxicity assay measures the ability of a compound to kill or inhibit the growth of cancer cells.[15]

Methodology: MTT Assay The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability.[16][17] Living cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan product.[17]

Experimental Protocol: MTT Cell Viability Assay

- **Cell Plating:** Seed a relevant cancer cell line (e.g., HCT116, based on hits from the primary screen) into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate

for 24 hours to allow attachment.

- **Compound Treatment:** Prepare a serial dilution of the compound in culture medium. Remove the old medium from the cells and add 100 μ L of the compound-containing medium to the wells. Include vehicle (DMSO) controls.
- **Incubation:** Incubate the plate for a defined period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.
- **MTT Addition:** Add 10 μ L of MTT solution (typically 5 mg/mL) to each well and incubate for an additional 4 hours.[17]
- **Solubilization:** Add 100 μ L of solubilization solution (e.g., acidic isopropanol or DMSO) to each well to dissolve the purple formazan crystals.[17]
- **Data Acquisition:** Measure the absorbance of each well at 570 nm using a microplate reader.
- **Data Analysis:** Convert absorbance values to percent inhibition relative to the vehicle control. [18]

Tier 3: Confirmatory Assay - Potency Determination (IC₅₀)

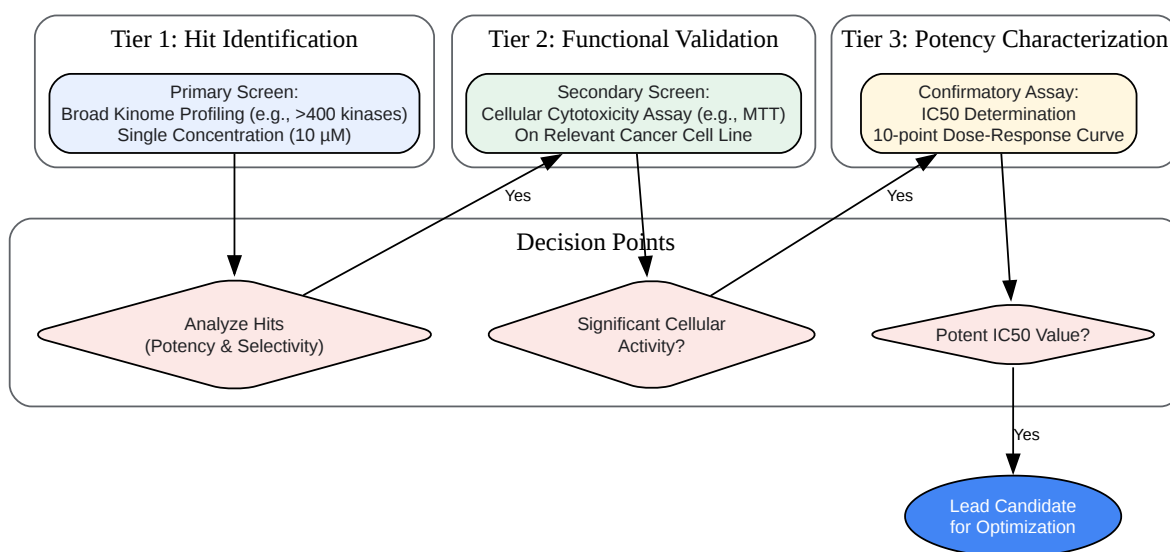
For compounds showing significant activity in secondary assays, the next step is to quantify their potency by determining the IC₅₀ value.[19] The IC₅₀ is the concentration of an inhibitor required to reduce a specific biological activity (e.g., cell growth) by 50%.[20]

Methodology: Dose-Response Curve Analysis This involves treating cells with a wider range of compound concentrations (typically an 8- to 10-point curve) and fitting the resulting data to a sigmoidal dose-response model using software like GraphPad Prism.[21]

- **Perform Assay:** Execute the MTT assay as described above, but with a finer, logarithmic serial dilution of the compound.
- **Data Normalization:** Normalize the data with the vehicle control representing 100% viability (0% inhibition) and a "no cells" or high-concentration toxin control representing 0% viability (100% inhibition).[18]

- Curve Fitting: Plot the percent inhibition against the log of the compound concentration. Fit the data using a non-linear regression model (four-parameter variable slope) to generate a sigmoidal curve.[22]
- IC50 Calculation: The IC50 is the concentration that corresponds to 50% inhibition on the fitted curve.[19]

Experimental Validation Workflow Diagram



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Caption: Tiered experimental workflow for compound validation.

Conclusion and Future Directions

The novel compound **2-Methoxy-3-(propan-2-yloxy)aniline** represents an unexplored chemical entity with therapeutic potential, inferred from the established importance of its substituted aniline scaffold in medicinal chemistry. The strategic workflow detailed in this guide—initiating with predictive in silico modeling and progressing through a tiered system of

experimental validation—provides a robust and efficient path to characterizing its biological activity. Initial efforts should focus on broad kinase screening, as this target class represents the most probable mechanism of action based on analog data. Positive findings would then be validated in cellular assays to confirm functional activity and determine potency. This systematic approach ensures that resources are directed logically, maximizing the potential for discovering a novel lead compound for future drug development programs.

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